molecular formula C13H9NO3S B2702019 5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 1897826-70-8

5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2702019
CAS No.: 1897826-70-8
M. Wt: 259.28
InChI Key: FUOGIAIWMVMESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid (CAS 1897771-31-1) is a heterocyclic compound featuring a benzo[b]thiophene core fused with a pyrrole-carboxylic acid moiety.

Properties

IUPAC Name

5-(5-hydroxy-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c15-8-1-4-11-7(5-8)6-12(18-11)9-2-3-10(14-9)13(16)17/h1-6,14-15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOGIAIWMVMESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C=C(S2)C3=CC=C(N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the thiophene and pyrrole rings followed by their coupling. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur . The pyrrole ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while substitution reactions can introduce various functional groups onto the thiophene or pyrrole rings .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrrole compounds exhibit notable antimicrobial properties. A study synthesized various pyrrole derivatives and evaluated their in vitro activities against bacterial and fungal strains. The results showed that the presence of a heterocyclic ring enhances antimicrobial efficacy, with certain modifications leading to increased activity against both Gram-positive and Gram-negative bacteria .

Compound Antibacterial Activity (zone of inhibition in mm) Antifungal Activity (zone of inhibition in mm)
Compound A1815
Compound B2017
Compound C2219

Pyrrole derivatives, including 5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid, have been studied for their potential biological activities, such as enzyme inhibition and antimalarial effects. The compound's structural features contribute to its interaction with biological targets, making it a candidate for further pharmacological studies .

Material Science

This compound has potential applications in the development of organic electronic materials. Its unique electronic properties can be harnessed in the fabrication of organic semiconductors and photovoltaic devices. Studies have shown that pyrrole-based compounds can improve charge transport properties, leading to enhanced device performance .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized a series of pyrrole derivatives, including the target compound, and tested their antimicrobial properties against various pathogens. The study concluded that specific modifications to the pyrrole structure significantly enhanced antimicrobial activity, suggesting a pathway for developing new therapeutic agents .

Case Study 2: Organic Electronics

A recent study explored the use of pyrrole-based compounds in organic solar cells. The incorporation of this compound into the active layer demonstrated improved power conversion efficiency compared to traditional materials. This finding highlights the compound's versatility beyond medicinal applications, indicating its role in advancing renewable energy technologies .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of this compound can be compared to analogs with modifications to the benzothiophene substituents, pyrrole ring, or carboxylic acid group. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons

Compound Name (CAS) Substituent/Modification Molecular Weight (g/mol) Key Properties/Applications References
5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid (1889802-11-2) Methoxy (-OCH₃) at benzothiophene 273.29 Increased lipophilicity; potential metabolic stability enhancement. Similarity score: 0.89
5-(5-Fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid (1889850-06-9) Fluoro (-F) at benzothiophene 261.27 Enhanced electronegativity; improved stability in biological systems. Similarity score: 0.70
Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate (332099-14-6) Ethyl ester (-COOEt) and thiophene 181.21 Reduced hydrogen-bonding capacity; ester group may hydrolyze to carboxylic acid. Solubility in organic solvents noted
5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid (72078-42-3) Thiophene at pyrrole ring 193.22 Simpler structure; reduced conjugation. Used in intermediate synthesis for optoelectronics

Key Observations

Substituent Effects: Hydroxy vs. In contrast, the methoxy analog (CAS 1889802-11-2) offers greater lipophilicity, likely improving membrane permeability .

Carboxylic Acid vs. Ester :

  • The ethyl ester derivative (CAS 332099-14-6) lacks the acidic proton, reducing solubility in aqueous media but improving compatibility with organic solvents. This modification is common in prodrug design .

Biological Activity: While direct data for the target compound are absent, structurally related pyrrole-carboxylic acid derivatives (e.g., 1H-pyrrole-2-carboxylic acid) exhibit quorum-sensing inhibition in Pseudomonas aeruginosa without bactericidal effects .

Theoretical and Synthetic Insights: Density functional theory (DFT) studies on analogous quinoxaline-thiophene systems () highlight how substituents influence HOMO-LUMO gaps, which could guide optimization of the target compound for photovoltaic applications . Synthetic routes involving Stille couplings and Knoevenagel condensations () are likely applicable to the target compound’s preparation .

Biological Activity

5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features, which may confer significant biological activity. This article explores the biological properties, potential therapeutic applications, and relevant research findings related to this compound.

Chemical Structure and Properties

The compound features a pyrrole ring , a carboxylic acid group , and a hydroxy-substituted benzo[b]thiophene moiety . Its molecular formula is C13_{13}H9_{9}NO3_3S, with a molar mass of approximately 261.27 g/mol. The presence of the hydroxy group can enhance solubility and bioavailability, which are critical factors for drug design.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Anticancer Activity : Similar compounds have demonstrated potential in inhibiting cancer cell proliferation. For instance, derivatives of pyrrole have shown efficacy against lung cancer cell lines (A549) with IC50_{50} values significantly lower than those of standard chemotherapeutics .
  • Antimicrobial Properties : Compounds with structural similarities have been evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The hydroxy group may contribute to enhanced interactions with bacterial cell walls or enzymes .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The carboxylic acid group can participate in hydrogen bonding and ionic interactions with active sites of enzymes, potentially inhibiting their function.
  • Cellular Uptake : The lipophilic nature provided by the benzo[b]thiophene moiety may facilitate cellular uptake, enhancing its bioactivity.
  • Target Interaction : Molecular docking studies suggest that this compound may bind effectively to specific biological targets involved in disease pathways.

Research Findings and Case Studies

Recent research has focused on the synthesis and evaluation of similar compounds, providing insights into structure-activity relationships (SAR):

Compound NameStructure FeaturesBiological ActivityReference
This compoundHydroxy group at position 5Potential anticancer and antimicrobial activityThis study
Methyl 6-fluorobenzo[b]thiophene-2-carboxylateFluorine substituentModerate anticancer activity
5-Fluoro benzimidazoleFluorine substituentBroad-spectrum antibacterial activity

Case Study: Anticancer Evaluation

In a study evaluating the anticancer properties of pyrrole derivatives, compounds similar to this compound were tested against A549 lung cancer cells. The results indicated that modifications at the pyrrole position significantly influenced cytotoxicity, suggesting that further optimization could enhance therapeutic efficacy .

Case Study: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of related compounds against multidrug-resistant pathogens. The results showed varying degrees of effectiveness based on structural modifications, emphasizing the importance of functional groups in mediating biological activity .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(5-hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid?

The compound can be synthesized via condensation reactions between hydroxybenzo[b]thiophene and pyrrole-carboxylic acid precursors. A general protocol involves:

  • Step 1: Activation of the carboxylic acid group (e.g., via formation of an acid chloride or mixed anhydride) .
  • Step 2: Coupling with the hydroxybenzo[b]thiophene moiety under basic conditions (e.g., using NaHCO₃ or Et₃N as a base in anhydrous THF or DCM) .
  • Step 3: Purification via recrystallization (e.g., using acetic acid/water mixtures) or column chromatography .
    Key Characterization: Confirm structure using HRMS (e.g., ES+ mode for molecular ion peaks) and multinuclear NMR (¹H, ¹³C) in deuterated solvents like CDCl₃ .

Q. How can researchers validate the purity and structural integrity of this compound?

  • HRMS: Match experimental and theoretical m/z values (e.g., ±0.0003 Da tolerance) to confirm molecular formula .
  • NMR: Analyze peak splitting in ¹H NMR (e.g., aromatic protons at δ 6.5–8.0 ppm) and carbonyl signals in ¹³C NMR (δ ~160–170 ppm) .
  • Melting Point: Compare observed values (e.g., 133–135°C for analogous compounds) with literature to assess purity .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?

  • Case Study: Discrepancies in aromatic proton shifts may arise from solvent effects or tautomerism. For example, hydroxy groups in benzo[b]thiophene can form intramolecular hydrogen bonds, altering chemical shifts .
  • Methodology:
    • Perform variable-temperature NMR to identify dynamic equilibria.
    • Use deuterium exchange experiments to confirm labile protons (e.g., -OH groups) .
    • Cross-validate with computational NMR prediction tools (e.g., DFT calculations) .

Q. What strategies optimize the regioselectivity of substituents on the pyrrole and thiophene rings?

  • Directing Groups: Introduce electron-withdrawing groups (e.g., -COOH) to direct electrophilic substitution to the α-position of pyrrole .
  • Protection/Deprotection: Protect hydroxy groups (e.g., as acetates) during coupling reactions to prevent side reactions .
  • Catalysis: Use transition-metal catalysts (e.g., Pd for cross-coupling) to control C–H functionalization .

Q. How can computational methods improve reaction design for novel derivatives?

  • Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .
  • Machine Learning: Train models on existing reaction databases to predict optimal conditions (e.g., solvent, temperature) for high-yield syntheses .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar syntheses?

  • Example: Yields for analogous pyrrole-thiophene couplings range from 39% to 88% .
  • Resolution:
    • Scale Effects: Small-scale reactions may suffer from inefficient mixing or heat transfer.
    • Purification Methods: Low yields in (46%) vs. high yields in (88%) could reflect differences in recrystallization efficiency.
    • Reagent Purity: Trace moisture in solvents or reagents can deactivate catalysts (e.g., acid chlorides) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Protocols for Analogous Compounds

ProtocolReactantsConditionsYieldKey CharacterizationRef
A5-Formyl-thiophene-2-carboxylic acid + Pyrrole derivativeGeneral Procedure B (THF, RT)88%HRMS, ¹H/¹³C NMR
BHydroxy-thiophene + Activated pyrroleReflux in acetic acid with NaOAc63%FTIR, Melting Point

Q. Table 2. Key Spectral Benchmarks

TechniqueExpected Data for Target CompoundReference Compound Example
¹H NMRAromatic protons: δ 6.8–7.9 ppm5-Formyl-thiophene-2-carboxylic acid (δ 7.2–8.1 ppm)
HRMS[M+H]⁺ = Calculated ± 0.0003 Da5-Formyl-pyrrole-2-carboxylic acid (338.2080 Da)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.